molecular formula C7H7NO3 B1267108 Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate CAS No. 89937-77-9

Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate

Cat. No. B1267108
CAS RN: 89937-77-9
M. Wt: 153.14 g/mol
InChI Key: DATHOCDTDDUESC-UHFFFAOYSA-N
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Patent
US08598164B2

Procedure details

To methyl 2-oxo-1H-pyridine-4-carboxylate (700 mg, 4.57 mmol) in dry DMF (4.4 mL) was added finely ground K2CO3 (2.53 g, 18.3 mmol) followed by 2-iodopropane (914 μL, 9.14 mmol). The mixture was heated at 60° C. (external) for 1 h. The mixture was diluted with acetonitrile (10 mL) and was filtered. The filtrate was evaporated onto Celite and was purified by column chromatography (0-100% EtOAc/DCM) to give methyl 1-isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylate (230 mg). ESI-MS m/z calc 195.1. found 196.3 (M−1)−. Retention time: 1.09 minutes (3 min run).
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Quantity
2.53 g
Type
reactant
Reaction Step One
Name
Quantity
4.4 mL
Type
solvent
Reaction Step One
Quantity
914 μL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH:7]=[C:6]([C:8]([O:10][CH3:11])=[O:9])[CH:5]=[CH:4][NH:3]1.C([O-])([O-])=O.[K+].[K+].I[CH:19]([CH3:21])[CH3:20]>CN(C=O)C.C(#N)C>[CH:19]([N:3]1[CH:4]=[CH:5][C:6]([C:8]([O:10][CH3:11])=[O:9])=[CH:7][C:2]1=[O:1])([CH3:21])[CH3:20] |f:1.2.3|

Inputs

Step One
Name
Quantity
700 mg
Type
reactant
Smiles
O=C1NC=CC(=C1)C(=O)OC
Name
Quantity
2.53 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
4.4 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
914 μL
Type
reactant
Smiles
IC(C)C
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated onto Celite
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (0-100% EtOAc/DCM)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N1C(C=C(C=C1)C(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 230 mg
YIELD: CALCULATEDPERCENTYIELD 25.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.